1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride is a synthetic compound known for its unique chemical structure and properties. It is often used in various scientific research applications due to its potential biological and chemical activities .
Vorbereitungsmethoden
The synthesis of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride typically involves several steps:
Starting Material: The synthesis begins with 2-methyl-1-benzothiophene.
Functionalization: The benzothiophene ring is functionalized to introduce the methanamine group.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Analyse Chemischer Reaktionen
1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.
Substitution: The methanamine group can undergo substitution reactions with various electrophiles, leading to the formation of new derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
Wissenschaftliche Forschungsanwendungen
1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride can be compared with other similar compounds, such as:
- 1-(2-methyl-1-benzothiophen-3-yl)methanamine hydrochloride
- 1-(2-methyl-1-benzothiophen-4-yl)methanamine hydrochloride
These compounds share a similar core structure but differ in the position of the methanamine group. The unique positioning in this compound may result in distinct chemical and biological properties, making it a valuable compound for specific research applications .
Eigenschaften
{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride involves the reaction of 2-methyl-1-benzothiophene with formaldehyde followed by reduction and subsequent reaction with hydrochloric acid.", "Starting Materials": [ "2-methyl-1-benzothiophene", "Formaldehyde", "Sodium borohydride", "Hydrochloric acid", "Water" ], "Reaction": [ "Step 1: 2-methyl-1-benzothiophene is reacted with formaldehyde in the presence of a base catalyst to form 1-(2-methyl-1-benzothiophen-5-yl)methanol.", "Step 2: The resulting alcohol is then reduced using sodium borohydride to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine.", "Step 3: The amine is then reacted with hydrochloric acid to form 1-(2-methyl-1-benzothiophen-5-yl)methanamine hydrochloride.", "Step 4: The product is isolated by filtration and washed with water to obtain the final compound." ] } | |
CAS-Nummer |
2758001-57-7 |
Molekularformel |
C10H12ClNS |
Molekulargewicht |
213.73 g/mol |
IUPAC-Name |
(2-methyl-1-benzothiophen-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C10H11NS.ClH/c1-7-4-9-5-8(6-11)2-3-10(9)12-7;/h2-5H,6,11H2,1H3;1H |
InChI-Schlüssel |
ULNDPSKVLTWECV-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=C(S1)C=CC(=C2)CN.Cl |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.